molecular formula C10H11N3O4S B1519101 N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 153504-94-0

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No. B1519101
CAS RN: 153504-94-0
M. Wt: 269.28 g/mol
InChI Key: FIIHFCGZSMNUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (DQS) is a compound belonging to the class of quinoxaline-6-sulfonamides. It has a wide range of applications in the pharmaceutical and chemical industry, including use as an intermediate in the synthesis of pharmaceuticals and as an inhibitor of enzymes. DQS is also known to possess various biological activities, including antioxidant and anti-inflammatory activities.

Scientific Research Applications

DPP-4 Inhibitors and Hypoglycemics

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide compounds have been designed and synthesized as selective dipeptidyl peptidase-IV (DPP-4) inhibitors, which are promising in vivo hypoglycemic agents. These compounds have shown to fit well in the active pocket of DPP-4, leading to significant suppression activity and stability. This property is linked to the stimulation of insulin secretion, thus having a hypoglycemic effect (Syam et al., 2021).

Environmental Impact and Water Treatment

Studies have shown that sulfaquinoxaline, a related compound, is an antimicrobial of the sulfonamide class found in surface and groundwater. Its degradation via ozonation processes at various pH levels has been investigated, highlighting the importance of pH in contaminant degradation. Understanding this degradation pathway is crucial for environmental management and water treatment strategies (Urbano et al., 2017).

Drug Delivery and Anticancer Activity

Dimethyl sulfoxide (DMSO), a derivative, has been used to create a disulfide bond crosslink in hyaluronic acid-based hydrogels for drug delivery. These hydrogels can effectively load and sustain release anticancer drugs, offering a new method for chemotherapeutics delivery in cancer treatment (Xu et al., 2020).

Anticancer and Antiviral Agents

Sulfonamides, including N,N-dimethyl derivatives, have shown significant antitumor and antiviral activities. They possess a variety of mechanisms for antitumor action, such as carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide derivatives are in clinical trials for their potential use in treating various types of cancer (Supuran et al., 2003).

properties

IUPAC Name

N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHFCGZSMNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.91 g (0.015 mole) of 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride and 30 ml of 25% aqueous dimethylamine is stirred at room temperature for 6 hours. Then it is filtered, the separated crystals are washed successively with water and acetone, filtered, dried and recrystallized from water. Thus 1.40 g (35%) of N,N-dimethyl-1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxaline sulfonamide is obtained, m.p.: 258-266° C.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Reactant of Route 5
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.